molecular formula C17H21N3O4S B5650846 10-methoxy-5-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

10-methoxy-5-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

Cat. No. B5650846
M. Wt: 363.4 g/mol
InChI Key: JUFSGZNERANECN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule featuring a benzoxazocine core, which is a bicyclic system combining a benzene ring and a seven-membered oxazocine ring. The molecule includes various functional groups such as methoxy, methylsulfonyl, and pyrimidinyl, contributing to its unique chemical properties. Similar structures have been explored for their potential in various fields, including pharmaceuticals, due to their interesting biological and chemical properties.

Synthesis Analysis

The synthesis of such complex molecules typically involves multiple steps, starting from simpler building blocks. Key steps may include the formation of the benzoxazocine core, introduction of the methoxy group, and attachment of the methylsulfonyl pyrimidinyl side chain. Advanced synthetic techniques such as ring-closing reactions, nucleophilic substitution, and sulfonation could be employed. While specific methods for this compound were not found, related syntheses suggest a multistep approach, carefully designed to protect functional groups while allowing for the sequential introduction of complex substituents (Gumus et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been elucidated using techniques such as X-ray diffraction and NMR spectroscopy. These studies reveal the spatial arrangement of atoms within the molecule, crucial for understanding its reactivity and interactions. The benzoxazocine core is known for its rigid structure, influencing the overall molecular conformation and potentially its biological activity (Moser et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving this compound would likely focus on its functional groups. The methoxy group could undergo demethylation, while the methylsulfonyl group might participate in displacement reactions or serve as a directing group in aromatic substitution. The pyrimidinyl ring could engage in nucleophilic substitution or act as a ligand in coordination compounds. The presence of these groups suggests a molecule with rich chemistry, capable of undergoing a variety of transformations (Nicolaides et al., 1993).

Physical Properties Analysis

Physical properties such as melting point, solubility, and stability are influenced by the molecular structure. The specific arrangement and types of functional groups in this molecule suggest it would have distinct solubility characteristics in various solvents, which could be critical for its application in chemical syntheses or pharmaceutical formulations. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into these properties (Dalai et al., 2006).

Chemical Properties Analysis

The chemical behavior of this compound is determined by its functional groups and molecular structure. Its reactivity can be anticipated to include electrophilic and nucleophilic sites, allowing for a variety of chemical reactions. The electronic distribution within the molecule, as influenced by the substituents, would affect its interaction with reagents, catalysts, and biological targets. Computational chemistry methods like density functional theory (DFT) can be used to predict these properties and guide further experimental investigations (Murugavel et al., 2014).

properties

IUPAC Name

10-methoxy-5-(2-methyl-5-methylsulfonylpyrimidin-4-yl)-2,3,4,6-tetrahydro-1,5-benzoxazocine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-12-18-10-15(25(3,21)22)17(19-12)20-8-5-9-24-16-13(11-20)6-4-7-14(16)23-2/h4,6-7,10H,5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFSGZNERANECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N2CCCOC3=C(C2)C=CC=C3OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-methoxy-5-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

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